molecular formula C16H10N2OS B5325892 N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide

N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B5325892
M. Wt: 278.3 g/mol
InChI Key: BXMNOQMRAMAQGH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide: is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system substituted with a cyanophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 2-cyanobenzylamine with benzothiophene-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide can undergo oxidation reactions, particularly at the benzothiophene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carboxamide group.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Br₂ in acetic acid or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific electronic properties .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets .

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
  • N-(2-cyanophenyl)-1,2,3-benzotriazole-4-carboxamide
  • N-(2-cyanophenyl)-1,3-benzoxazole-5-carboxamide

Uniqueness: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic cores.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-9-11-5-1-3-7-14(11)18-16(19)13-10-20-15-8-4-2-6-12(13)15/h1-8,10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMNOQMRAMAQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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